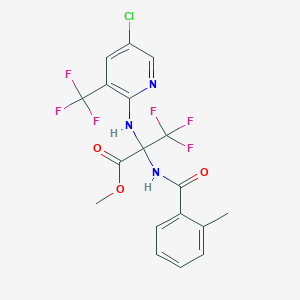![molecular formula C23H19ClN2 B11507195 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11507195.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenyl group and a 1-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the use of a halogenation reaction where a chlorinating agent such as thionyl chloride or phosphorus pentachloride is used to introduce the chlorine atom into the phenyl ring.
Addition of the 1-Phenylethyl Group: This can be done through a Friedel-Crafts alkylation reaction where the benzimidazole core is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functional groups within the molecule.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
科学研究应用
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares the 4-chlorophenyl group but lacks the benzimidazole core.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole is unique due to its specific combination of functional groups and the presence of the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C23H19ClN2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)benzimidazole |
InChI |
InChI=1S/C23H19ClN2/c1-17(19-7-3-2-4-8-19)26-22-10-6-5-9-21(22)25-23(26)16-13-18-11-14-20(24)15-12-18/h2-17H,1H3/b16-13+ |
InChI 键 |
XFGJVXDJPDYHJL-DTQAZKPQSA-N |
手性 SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol](/img/structure/B11507118.png)
![ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate](/img/structure/B11507121.png)
![3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B11507129.png)
![3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11507140.png)
![12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11507147.png)
![3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11507153.png)
![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11507164.png)
![3-({[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11507167.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11507170.png)
![7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507172.png)

![8-cyclohexyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11507188.png)
![methyl 4-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}methyl)benzoate](/img/structure/B11507193.png)
![ethyl 3-(2-chlorophenyl)-3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B11507194.png)
